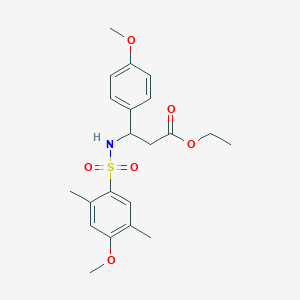
Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(4-methoxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(4-methoxyphenyl)propanoate is a complex organic compound characterized by its unique structural features
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(4-methoxyphenyl)propanoate typically involves multi-step organic reactions. One common approach is to start with the sulfonation of 4-methoxy-2,5-dimethylbenzenesulfonamide, followed by esterification with ethyl 3-(4-methoxyphenyl)propanoate. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(4-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(4-methoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors, thereby inhibiting their activity. The ester group may also play a role in modulating the compound’s bioavailability and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(4-methoxyphenyl)propanoate: Lacks the sulfonamide group, resulting in different chemical properties and applications.
4-Methoxy-2,5-dimethylbenzenesulfonamide:
Uniqueness
Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(4-methoxyphenyl)propanoate is unique due to the presence of both sulfonamide and ester functional groups, which confer a combination of chemical reactivity and biological activity not found in simpler analogs. This dual functionality makes it a valuable compound for diverse research and industrial applications.
Propiedades
IUPAC Name |
ethyl 3-[(4-methoxy-2,5-dimethylphenyl)sulfonylamino]-3-(4-methoxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO6S/c1-6-28-21(23)13-18(16-7-9-17(26-4)10-8-16)22-29(24,25)20-12-14(2)19(27-5)11-15(20)3/h7-12,18,22H,6,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYVPFUACFNGEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2960552.png)
![1-[1-(oxan-4-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2960555.png)
![2-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2960556.png)
![N-{1-carbamoyl-1-[(1H-pyrazol-1-yl)methyl]ethyl}prop-2-enamide](/img/structure/B2960557.png)
![2-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2960561.png)
![ethyl 2-(oxaldehydoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2960562.png)
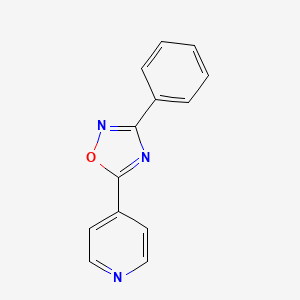
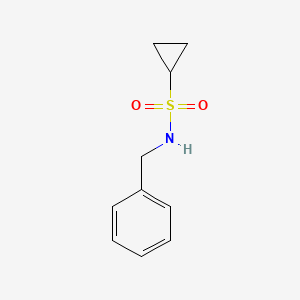
![N-(5-chloro-2-methoxyphenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide](/img/structure/B2960566.png)
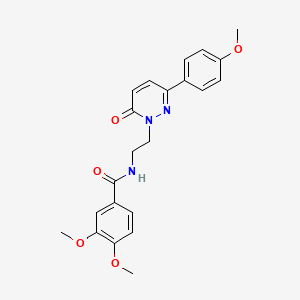
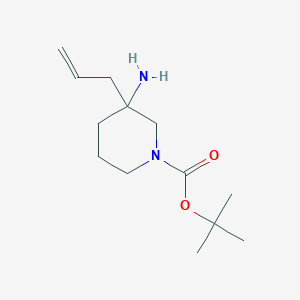
![3-BRomo-5-[(4-methoxyphenyl)methoxy]benzamide](/img/structure/B2960571.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2960572.png)

